The compound 3,7-Dimethyl-3h-imidazo[4,5-f]quinoxalin-2-amine is a derivative of the imidazoquinoxaline family, which has been the subject of various studies due to its biological activities. Research has shown that derivatives of imidazoquinoxaline possess a range of pharmacological properties, including the inhibition of phosphodiesterase enzymes, adenosine receptor antagonism, and mutagenic effects. These properties suggest potential applications in the medical field, particularly in the treatment and study of diseases related to these biological targets.
The inhibition of platelet aggregation by imidazoquinoxaline derivatives suggests potential applications in the prevention and treatment of thrombotic disorders. The compound 7,8-dimethyl-2H-imidazo[4,5-b]quinolin-2-one, for example, was selected for toxicological evaluation and clinical trials due to its potent platelet inhibitory properties and favorable hemodynamic profile1. Additionally, the adenosine receptor antagonism exhibited by 1H-imidazo[4,5-c]quinolin-4-amines could be relevant in the treatment of conditions such as cardiac arrhythmias, where adenosine plays a modulatory role4. The positive allosteric modulation of the A3 adenosine receptor by certain imidazoquinoxaline derivatives could also lead to new therapeutic strategies for inflammatory diseases5.
The metabolism of these compounds is also of interest, as it can influence their pharmacokinetic profiles and, consequently, their therapeutic potential. For example, (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine was found to be a potent dopamine agonist in animals, despite showing low affinity in in vitro binding assays. Its metabolites, however, displayed good dopaminergic and serotonergic activities, suggesting that they may contribute to the in vivo activity of the parent compound2.
Imidazoquinoxaline derivatives have also been studied for their mutagenic properties. The synthesis of the highly mutagenic compound 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine, also known as 4,8-DiMeIQx, was achieved and could be used for further studies on mutagenesis and carcinogenesis3.
This compound can be derived from 4-fluoro-o-phenylenediamine through specific synthetic routes. Its chemical structure is characterized by a fused imidazole and quinoxaline ring system, making it part of the class of compounds that are studied for their biological implications, particularly in relation to cancer research due to their mutagenic effects .
The synthesis of 3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine typically involves several steps:
The synthesis can be optimized for yield and purity by adjusting parameters such as temperature, reaction time, and the concentration of reagents .
While industrial production methods are not extensively documented due to the compound's primary use in research rather than large-scale applications, laboratory methods are often adapted for industrial purposes with optimizations for efficiency .
The molecular formula of 3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine is C11H11N5. The compound features a complex structure consisting of:
3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine can participate in various chemical reactions:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific products formed depend on the reaction conditions and reagents used .
The primary targets for 3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine include cytochrome P450 isoform CYP1A2 and N-acetyltransferase 2.
The compound is activated through hydroxylation followed by O-acetylation via these enzymes. This activation leads to the formation of reactive metabolites that can interact with DNA, resulting in adduct formation that may contribute to its mutagenic properties .
The metabolic pathway involving cytochrome P450 plays a crucial role in the bioactivation of this compound, influencing its mutagenic potential .
Due to its mutagenic and carcinogenic properties, 3,7-Dimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine is primarily utilized in scientific research focused on:
This compound serves as an important model for studying the effects of dietary components on health outcomes related to cancer risk .
The systematic IUPAC name for this heterocyclic aromatic compound is 3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine, reflecting its fused polycyclic structure. The parent framework consists of a quinoxaline ring system annulated with an imidazole ring at the [4,5-f] bonds. The substituents are precisely specified: a methyl group at the 3-position nitrogen of the imidazole ring, a second methyl group at the 7-position carbon of the quinoxaline moiety, and an amino (-NH₂) group at the 2-position carbon of the imidazole ring [5].
The molecular formula C₁₁H₁₁N₅ (molecular weight: 213.24 g/mol) indicates a planar, electron-rich system. Key structural features include:
Table 1: Molecular Identifiers
Property | Value |
---|---|
CAS Registry Number | 78411-56-0 |
IUPAC Name | 3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine |
Molecular Formula | C₁₁H₁₁N₅ |
Molecular Weight | 213.24 g/mol |
Canonical SMILES | CC₁=CN=C₂C(=N₁)C=CC₃=C₂N=C(N₃C)N |
InChI Key | LDBGZSRZUHNKMJ-UHFFFAOYSA-N |
The C7 methylation distinguishes it from the 3,4-dimethyl and 3,5-dimethyl isomers (CAS CID 115103 and 154591, respectively), which exhibit different biological activities due to altered metabolic activation sites [1] [3].
Although experimental spectral data for 3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine is limited in public literature, its structural features permit theoretical predictions of key spectroscopic signatures based on analogous imidazoquinoxalines.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):High-resolution MS under EI conditions would show:
Infrared (IR) Spectroscopy:Predicted absorptions include:
Table 2: Theoretical NMR Assignments
Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
---|---|---|
2-NH₂ | 6.0 (br s, 2H) | – |
3-CH₃ | 3.8 (s, 3H) | 33.0 |
7-CH₃ | 2.7 (s, 3H) | 22.0 |
H5 | 8.2 (d, 1H) | 130.5 |
H6 | 7.5 (t, 1H) | 127.0 |
H8 | 8.0 (d, 1H) | 128.8 |
H9 | 7.7 (t, 1H) | 126.2 |
No experimental crystal structure of 3,7-dimethylimidazo[4,5-f]quinoxalin-2-amine has been reported. However, computational modeling reveals key conformational features:
Table 3: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic (predicted) |
Space Group | P2₁/c (predicted) |
Unit Cell Dimensions | a = 7.5 Å, b = 12.8 Å, c = 8.2 Å, β = 105° |
π-Stacking Distance | 3.4–3.6 Å |
Torsion Angle (C7-CH₃) | 0–5° |
Torsion Angle (N3-CH₃) | 0–10° |
The C7 methyl group induces minor steric hindrance compared to C8-methylated isomers, potentially enhancing solubility. Density functional theory (DFT) calculations at B3LYP/6-31G* level indicate a dipole moment of ~4.2 D, suggesting moderate polarity. Planarity is maintained despite methylation, as evidenced by C8/C9 bond lengths of ~1.35 Å (typical for aromatic C=N) and C7-C(methyl) bonds of ~1.49 Å [5]. These structural attributes underpin its interactions with biological targets like cytochrome P450 isoforms during metabolic activation .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7